ピペラジンヘキサヒドレート

概要

説明

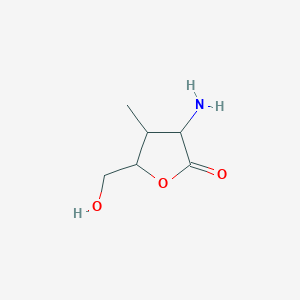

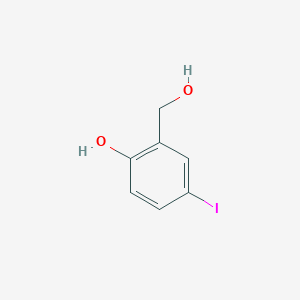

ピペラジン六水和物は、環状構造中に反対の位置に2つの窒素原子を含む、6員環からなる有機化合物です。 製薬業界では、特に回虫症や蟯虫症などの寄生虫感染症の治療のための駆虫薬として広く使用されています 。 ピペラジン六水和物は、寄生虫を麻痺させることで、宿主の体が寄生虫を排出することを容易にすることが知られています .

2. 製法

合成経路と反応条件: ピペラジン六水和物は、いくつかの方法によって合成できます。

1,2-ジアミン誘導体とスルホニウム塩の環化: この方法は、N,N’-ビスノシルジアミンとジフェニルビニルスルホニウムトリフラートをDBUの存在下で反応させて、保護されたピペラジンを生成する環状化反応を含みます.

ウギ反応: これは、アミン、イソニトリル、カルボン酸、アルデヒドまたはケトンを縮合させてピペラジン誘導体を生成する多成分反応です.

工業生産方法: ピペラジンは、1,2-ジクロロエタンまたはエタノールアミンのアンモニア化における副生成物として生成されます 。 工業的には通常、六水和物の形態で入手可能であり、融点は44℃、沸点は125〜130℃です .

反応の種類:

酸化: ピペラジンは酸化反応を受けやすく、ピペラジンN-オキシドが生成されることが多いです。

還元: ピペラジンの還元は、様々な置換されたピペラジンを生成する可能性があります。

置換: ピペラジンは求核置換反応に参加することができ、窒素上の水素原子の1つが別の基に置換されます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過酸化水素と過酸があります。

還元: 水素化ホウ素ナトリウムと水素化アルミニウムリチウムは、頻繁に使用される還元剤です。

置換: ハロアルカンとアシルクロリドは、ピペラジンとの置換反応で一般的に使用されます。

主な製品:

酸化: ピペラジンN-オキシド。

還元: 置換されたピペラジン。

置換: N-アルキルまたはN-アシルピペラジン。

4. 科学研究における用途

ピペラジン六水和物は、科学研究において幅広い用途があります。

科学的研究の応用

Piperazine hexahydrate has a wide range of applications in scientific research:

作用機序

ピペラジンは、γ-アミノ酪酸(GABA)受容体アゴニストとして作用することで駆虫効果を発揮します 。これは、筋肉膜のGABA受容体に直接選択的に結合し、神経終末の過分極を引き起こします。 これにより、寄生虫の弛緩麻痺が発生し、宿主の体が寄生虫を排出できるようになります .

類似化合物:

ピペリジン: ピペラジンに似ていますが、環に窒素原子が1つしか含まれていません。

モルホリン: 窒素原子に加えて、環に酸素原子を含んでいます。

ピロリジン: 窒素原子を1つ含む5員環です。

ピペラジン六水和物の独自性: ピペラジン六水和物は、6員環に2つの窒素原子を有していることが特徴であり、他の類似化合物と比較して、独特の化学反応性と生物活性をもたらします .

生化学分析

Biochemical Properties

Piperazine hexahydrate plays a significant role in biochemical reactions. It acts as a GABA receptor agonist . Piperazine binds directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm .

Cellular Effects

Piperazine hexahydrate has a profound impact on various types of cells and cellular processes. It influences cell function by binding to GABA receptors, causing hyperpolarization of nerve endings, which results in the paralysis of parasites . This paralysis allows the host body to easily remove or expel the invading organism .

Molecular Mechanism

The molecular mechanism of action of Piperazine hexahydrate involves its interaction with GABA receptors. Piperazine binds directly and selectively to these receptors, causing hyperpolarization of nerve endings . This leads to the paralysis of the worm, which is then expelled from the body .

Temporal Effects in Laboratory Settings

Upon entry into the systemic circulation, Piperazine hexahydrate is partly oxidized and partly eliminated as an unchanged compound . Over time, the effects of Piperazine hexahydrate may change due to its stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

In animal models, the effects of Piperazine hexahydrate vary with different dosages. For instance, in dogs and cats, single oral doses ≥110 mg/kg can already cause slight adverse drug reactions; ≥800 mg/kg cause neurotoxic symptoms .

Metabolic Pathways

About 25% of Piperazine hexahydrate is metabolized in the liver . Piperazine is nitrosated to form N-mononitrosopiperazine (MNPz) in gastric juice, which is then metabolized to N-nitroso-3-hydroxypyrrolidine (NHPYR) .

Transport and Distribution

Upon entry into the systemic circulation, Piperazine hexahydrate is partly oxidized and partly eliminated as an unchanged compound . This suggests that it is transported and distributed within cells and tissues through the systemic circulation.

Subcellular Localization

Given its mechanism of action, it is likely to interact with GABA receptors, which are typically located in the cell membrane .

準備方法

Synthetic Routes and Reaction Conditions: Piperazine hexahydrate can be synthesized through several methods:

Cyclization of 1,2-diamine derivatives with sulfonium salts: This method involves the ring formation reaction between N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU, leading to protected piperazines.

Reduction of Pyrazine: Piperazine can also be synthesized by reducing pyrazine with sodium in ethanol.

Industrial Production Methods: Piperazine is formed as a co-product in the ammoniation of 1,2-dichloroethane or ethanolamine . It is commonly available industrially as the hexahydrate form, which melts at 44°C and boils at 125–130°C .

Types of Reactions:

Oxidation: Piperazine can undergo oxidation reactions, often resulting in the formation of piperazine N-oxides.

Reduction: Reduction of piperazine can lead to the formation of various substituted piperazines.

Substitution: Piperazine can participate in nucleophilic substitution reactions, where one of the hydrogen atoms on the nitrogen is replaced by another group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Alkyl halides and acyl chlorides are commonly used in substitution reactions with piperazine.

Major Products:

Oxidation: Piperazine N-oxides.

Reduction: Substituted piperazines.

Substitution: N-alkyl or N-acyl piperazines.

類似化合物との比較

Piperidine: Similar to piperazine but contains only one nitrogen atom in the ring.

Morpholine: Contains an oxygen atom in the ring in addition to the nitrogen atom.

Pyrrolidine: A five-membered ring containing one nitrogen atom.

Uniqueness of Piperazine Hexahydrate: Piperazine hexahydrate is unique due to its dual nitrogen atoms in a six-membered ring, which provides it with distinct chemical reactivity and biological activity compared to other similar compounds .

特性

IUPAC Name |

piperazine;hexahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2.6H2O/c1-2-6-4-3-5-1;;;;;;/h5-6H,1-4H2;6*1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVRVZRUEXIEGMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCN1.O.O.O.O.O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H22N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

110-85-0 (Parent) | |

| Record name | Piperazine hexahydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000142632 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID50161918 | |

| Record name | Piperazine hexahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50161918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142-63-2 | |

| Record name | Piperazine hexahydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000142632 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Piperazine hexahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50161918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Piperazine, hydrate (1:6) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.130.711 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PIPERAZINE HEXAHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P3M07B8U64 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of piperazine hexahydrate?

A1: The molecular formula of piperazine hexahydrate is C4N2H10·6H2O. Its molecular weight is 206.27 g/mol. []

Q2: Are there any unique structural features of piperazine hexahydrate crystals?

A2: Yes, piperazine hexahydrate crystals are typically monoclinic, pseudo-tetragonal, and often heavily twinned. They melt at 44°C. Their structure is characterized by puckered layers of hydrogen-bonded water molecules arranged in a near-tetragonal symmetry, forming edge-sharing pentagons. [] This unique water framework makes them structurally similar to clathrate hydrates. []

Q3: What spectroscopic techniques are commonly used to characterize piperazine hexahydrate?

A3: Researchers utilize various spectroscopic techniques to analyze piperazine hexahydrate. Raman spectroscopy is particularly useful for studying its vibrational characteristics, including the N–H stretch and the influence of polarons. [, ] Infrared (IR) spectroscopy helps identify functional groups and analyze molecular vibrations. [, ] Nuclear Magnetic Resonance (NMR) spectroscopy, both 1H NMR and 13C NMR, provides valuable information about the compound's structure and interactions. [, , ]

Q4: What is the significance of the in-phase ν1 mode observed in the Raman spectra of piperazine hexahydrate?

A4: The in-phase ν1 mode observed in Raman spectra is linked to the hydrogen-bonded network within the crystal structure. Temperature-dependent changes in the bandwidth of this mode provide insights into the anharmonic coupling between this mode and low-wavenumber phonons. This behavior differs from that observed in ice Ih, highlighting the unique hydrogen bonding dynamics in piperazine hexahydrate. []

Q5: What causes the splitting observed in the N-D stretch region of deuterated piperazine hexahydrate's Raman spectrum?

A5: The splitting in the N-D stretch region is attributed to the presence of polarons. These polarons, arising from interactions between the N-D stretch and optical lattice modes, manifest as a new band red-shifted from the main N-D stretch. This phenomenon is more prominent at low temperatures. While a similar effect exists in non-deuterated piperazine hexahydrate, it's less pronounced, leading to bandwidth broadening rather than distinct band separation. []

Q6: What is known about the stability of piperazine hexahydrate under different conditions?

A6: While specific stability data might require further investigation, research indicates that piperazine hexahydrate can undergo phase transitions and dehydration. For instance, heating compounds containing piperazine hexahydrate under vacuum can eliminate water molecules, leading to dehydration and potential color changes. []

Q7: What are the implications of the eutectic point observed in the piperazine-H2O system for CO2 capture applications?

A7: The eutectic point, identified at 32.9°C for a 60 wt% piperazine solution, carries significant implications for CO2 capture processes employing piperazine. At this specific composition and temperature, complete solidification can occur. This phenomenon demands careful consideration during plant operation, especially during unintended shutdowns. If the system cools below the eutectic temperature, solidification might occur, potentially posing risks to equipment and process flow. []

Q8: How does the presence of CO2 influence the crystallization behavior of piperazine?

A8: Research has shown that the presence of CO2 loadings affects the crystallization of piperazine in aqueous solutions. Studies employing FBRM and PVM techniques have revealed that CO2 loadings can influence the metastable zone width, impacting the onset of crystallization. []

Q9: What are the main applications of piperazine hexahydrate?

A9: Piperazine hexahydrate is primarily known for its anthelmintic properties and is used in both human and veterinary medicine to treat parasitic worm infections. [, , ] Beyond its medicinal applications, piperazine hexahydrate is also employed in organic synthesis, particularly as a catalyst in Knoevenagel condensation reactions to produce α,β-unsaturated acids. [] Its ability to form coordination polymers makes it valuable in materials science. [, ]

Q10: How does piperazine hexahydrate compare to other anthelmintics in terms of efficacy?

A10: The efficacy of piperazine hexahydrate as an anthelmintic varies depending on the target parasite and the dosage used. While it has shown significant efficacy against Ascaridia galli in poultry, [] its effectiveness against other parasites like Heterakis gallinarum and Capillaria obsignata in turkeys appears to be lower compared to alternatives like levamisole and parbendazole. []

Q11: Can you explain the role of piperazine hexahydrate as a catalyst in Knoevenagel condensation reactions?

A11: Piperazine hexahydrate acts as a catalyst in Knoevenagel condensation reactions, facilitating the formation of α,β-unsaturated acids from the reaction between aldehydes and malonic acid. This method is advantageous due to its mild reaction conditions, short reaction times, high yields (85%–95%), and the use of a low-cost, safe, and low-toxicity catalyst. []

Q12: How is piperazine hexahydrate used in materials science?

A12: Piperazine hexahydrate acts as a building block for creating coordination polymers and metal-organic frameworks. For example, reacting piperazine hexahydrate with transition metal salts and benzenetetracarboxylic acid yields coordination polymers with potential applications in gas adsorption and separation. []

Q13: Are there any specific considerations for using piperazine hexahydrate in CO2 capture processes?

A13: Yes, the use of piperazine hexahydrate in CO2 capture processes requires careful consideration of its phase behavior, particularly its propensity to crystallize under specific conditions. While its crystallization upon CO2 stripping might seem beneficial for CO2 capture, factors like energy penalty for solid dissolution, potential fouling of equipment, and the efficiency of solid-liquid separation need careful evaluation. []

Q14: Can piperazine hexahydrate be used as a flame retardant?

A14: While not directly used as a flame retardant, piperazine hexahydrate serves as a precursor in synthesizing phosphorus-nitrogen-containing flame retardants. For instance, reacting piperazine hexahydrate with diethylenetriamine penta(methylene phosphonic acid) creates a flame-retardant material that can be incorporated into epoxy resins, enhancing their flame retardancy and mechanical properties. []

Q15: Is piperazine hexahydrate safe for use in humans and animals?

A15: While generally considered safe for its intended uses at recommended dosages, piperazine hexahydrate can cause adverse effects. In humans, potential side effects include gastrointestinal upset, neurological symptoms, and allergic reactions. [, , ] In veterinary medicine, dosage and administration routes need careful consideration to avoid toxicity. []

Q16: Are there any specific contraindications for the use of piperazine hexahydrate?

A16: Yes, piperazine hexahydrate is contraindicated in individuals with known hypersensitivity to the drug. It's also not recommended for patients with severe kidney or liver impairment, as it can exacerbate existing conditions. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,4-Dithiaspiro[4.5]decane](/img/structure/B86391.png)

![9-Phosphabicyclo[4.2.1]nonane](/img/structure/B86394.png)

![1-Oxa-4-thiaspiro[4.5]decane](/img/structure/B86402.png)

![15,30-Dibromo-2,17-diazaheptacyclo[16.12.0.03,16.04,13.06,11.019,28.021,26]triaconta-1(30),3,6,8,10,13,15,18,21,23,25,28-dodecaene-5,12,20,27-tetrone](/img/structure/B86406.png)